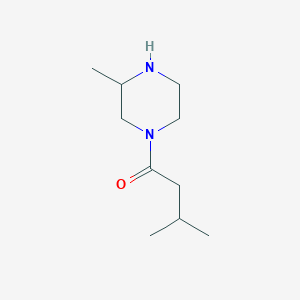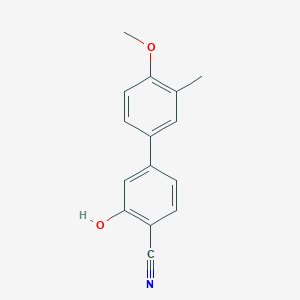
3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95% (3F4TP) is a synthetic compound that has been used in many scientific and industrial applications. It has been used in the synthesis of a variety of organic compounds, as well as in the production of pharmaceuticals and agricultural products. 3F4TP is also used as a reagent in various biochemical and physiological experiments. In
Scientific Research Applications
3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as amino acids and peptides. It has also been used in the production of pharmaceuticals and agricultural products. 3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95% has also been used in the synthesis of various nanomaterials, such as quantum dots and carbon nanotubes. Additionally, 3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95% has been used in the synthesis of fluorescent probes for imaging and spectroscopic applications.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95% is still not fully understood. However, it is believed that 3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95% interacts with biological molecules, such as proteins and enzymes, in a manner similar to other fluoroaromatics. Specifically, 3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95% is believed to bind to the active site of enzymes, resulting in inhibition of enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95% are still being studied. However, it has been shown to have an inhibitory effect on the activity of enzymes, such as cytochrome P450. Additionally, 3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95% has been shown to have an inhibitory effect on the activity of certain kinases, such as protein kinase C and cyclin-dependent kinase 1.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95% in lab experiments include its availability, low cost, and ease of synthesis. Additionally, 3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95% is non-toxic and has a low volatility, making it safe to handle in the laboratory. The main limitation of 3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95% is its low solubility in aqueous media, which can make it difficult to use in certain experiments.
Future Directions
The potential future directions for 3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95% include further study of its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, 3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95% could be used in the synthesis of novel organic compounds, pharmaceuticals, and agricultural products. Additionally, 3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95% could be used as a fluorescent probe for imaging and spectroscopic applications. Finally, 3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95% could be used in the synthesis of nanomaterials, such as quantum dots and carbon nanotubes.
Synthesis Methods
3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95% can be synthesized by a number of different methods. The most common method is the reaction of 3-fluoro-4-bromophenol with trifluoromethanesulfonic acid in an aqueous medium. This reaction produces a 95% yield of 3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95%. Other methods for synthesizing 3-Fluoro-4-(3-trifluoromethylphenyl)phenol, 95% include the reaction of 3-fluoro-4-bromophenol with trifluoromethanesulfonamide in an aqueous medium, the reaction of 3-fluoro-4-bromophenol with trifluoromethanesulfonamide in an organic medium, and the reaction of 3-fluoro-4-bromophenol with trifluoromethanesulfonamides in a solid-phase synthesis.
properties
IUPAC Name |
3-fluoro-4-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-12-7-10(18)4-5-11(12)8-2-1-3-9(6-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZUIONNPZYWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684430 |
Source


|
| Record name | 2-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261848-29-6 |
Source


|
| Record name | 2-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

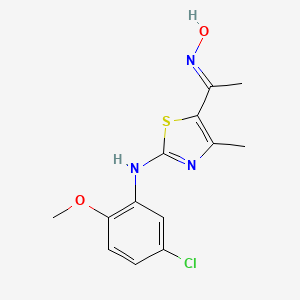

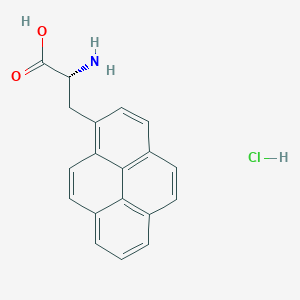
![Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%](/img/structure/B6416546.png)

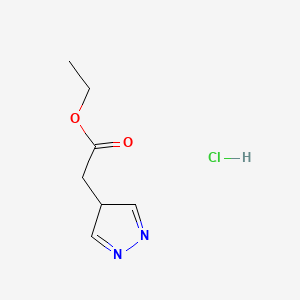


![1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6416577.png)
![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6416581.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6416584.png)
